3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate
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Overview
Description
3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a dimethylcarbamate moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of the Dimethylcarbamate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in cellular responses.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Similar structure with a different position of the methoxy group.
2-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Lacks the methoxyphenyl group.
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Lacks the methyl group.
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-17-9-8-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-6-5-7-14(10-13)25-4/h5-11H,1-4H3 |
InChI Key |
KSYASORLQJDQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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